1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide
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Overview
Description
1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide is a complex organic compound that features an indole moiety, a piperidine ring, and a carboxamide group. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry due to their presence in various natural products and pharmaceuticals .
Mechanism of Action
Target of Action
The compound 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that can have therapeutic effects.
Biochemical Pathways
Indole derivatives are known to have broad-spectrum biological activities , suggesting that they may affect multiple biochemical pathways
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects
Preparation Methods
The synthesis of 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group .
Chemical Reactions Analysis
1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives under the influence of oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the oxoacetyl moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Scientific Research Applications
1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide can be compared with other indole derivatives, such as:
1-methyl-1H-indole-3-carboxamide: Similar in structure but lacks the piperidine ring, which may result in different biological activities and binding affinities.
2-oxo-2H-chromene-3-carboxamide: Contains a chromene ring instead of an indole ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the indole and piperidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-10-14(12-4-2-3-5-13(12)19-10)15(21)17(23)20-8-6-11(7-9-20)16(18)22/h2-5,11,19H,6-9H2,1H3,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEROESGRQANBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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